methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Uniqueness
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is unique due to its combination of a benzothiazole ring and a pyrrolidinone moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJWVYICLCLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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